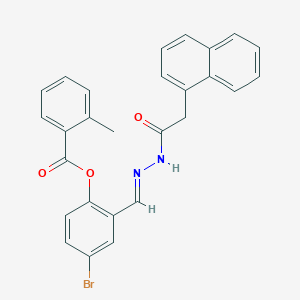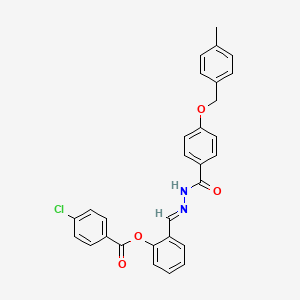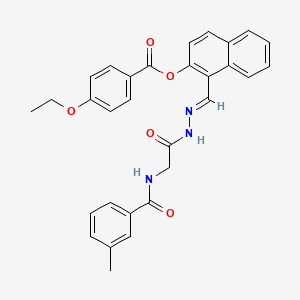
3-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C23H21N3O3S This compound is notable for its unique structure, which includes a toluidine group, a carbothioyl group, and a methoxybenzoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple steps:
Formation of the Carbothioyl Group: This step involves the reaction of 3-toluidine with carbon disulfide (CS2) in the presence of a base such as potassium hydroxide (KOH) to form the corresponding dithiocarbamate.
Hydrazonoyl Formation: The dithiocarbamate is then reacted with hydrazine hydrate (N2H4·H2O) to form the carbohydrazonoyl intermediate.
Esterification: The final step involves the esterification of the carbohydrazonoyl intermediate with 4-methoxybenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), potentially reducing the carbothioyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxybenzoate moiety, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents like tetrahydrofuran (THF).
Substitution: NaOMe, KOtBu, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism by which 3-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate exerts its effects is largely dependent on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the carbothioyl group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
相似化合物的比较
Similar Compounds
3-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: Similar structure but with a chloro group instead of a methoxy group.
4-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-propoxybenzoate: Similar structure but with a propoxy group instead of a methoxy group.
Uniqueness
The uniqueness of 3-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The methoxy group, in particular, can influence its solubility and interaction with biological targets, differentiating it from its analogs.
属性
CAS 编号 |
764656-92-0 |
|---|---|
分子式 |
C23H21N3O3S |
分子量 |
419.5 g/mol |
IUPAC 名称 |
[3-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C23H21N3O3S/c1-16-5-3-7-19(13-16)25-23(30)26-24-15-17-6-4-8-21(14-17)29-22(27)18-9-11-20(28-2)12-10-18/h3-15H,1-2H3,(H2,25,26,30)/b24-15+ |
InChI 键 |
BBUDEDUHWBFFNF-BUVRLJJBSA-N |
手性 SMILES |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)OC |
规范 SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Allyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-YL}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12029481.png)
![Ethyl 3-amino-6-(4-butoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12029486.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12029491.png)
![N-(1,3-benzodioxol-5-yl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12029503.png)


![[1-[(E)-[[4-(benzenesulfonamido)benzoyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate](/img/structure/B12029524.png)

![2-methoxyethyl (2Z)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12029530.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12029534.png)
![N-[3-[(1,1-dioxothiolan-3-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B12029541.png)


![4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12029562.png)
